molecular formula C19H21O5P B12554813 Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate CAS No. 190588-39-7

Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate

Cat. No.: B12554813
CAS No.: 190588-39-7
M. Wt: 360.3 g/mol
InChI Key: STVSWTOEAJRJBJ-UHFFFAOYSA-N
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Description

Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate is a chemical compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate typically involves multiple steps, starting with the preparation of the oxocin ring followed by the introduction of the phosphate group. Common reagents used in the synthesis include phosphorus oxychloride and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often require controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxocin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

CAS No.

190588-39-7

Molecular Formula

C19H21O5P

Molecular Weight

360.3 g/mol

IUPAC Name

diphenyl 3,4,5,6-tetrahydro-2H-oxocin-8-yl phosphate

InChI

InChI=1S/C19H21O5P/c20-25(22-17-11-5-3-6-12-17,23-18-13-7-4-8-14-18)24-19-15-9-1-2-10-16-21-19/h3-8,11-15H,1-2,9-10,16H2

InChI Key

STVSWTOEAJRJBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(OCC1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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